molecular formula C10H18O2 B12764642 Crotonic acid, 2-isopropyl-3-methyl-, ethyl ester CAS No. 13979-34-5

Crotonic acid, 2-isopropyl-3-methyl-, ethyl ester

Cat. No.: B12764642
CAS No.: 13979-34-5
M. Wt: 170.25 g/mol
InChI Key: UEAMCSQJRXFNFF-UHFFFAOYSA-N
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Description

Crotonic acid, 2-isopropyl-3-methyl-, ethyl ester is an organic compound with the molecular formula C10H18O2. It is an ester derivative of crotonic acid, characterized by the presence of an ethyl group attached to the oxygen atom of the carboxyl group. This compound is also known by other names such as ethyl 3-methyl-2-butenoate and ethyl 3-methylcrotonate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of crotonic acid, 2-isopropyl-3-methyl-, ethyl ester typically involves the esterification of crotonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this ester can be achieved through the Knoevenagel condensation of acetaldehyde with malonic acid in the presence of pyridine. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Crotonic acid, 2-isopropyl-3-methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Crotonic acid, 2-isopropyl-3-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of crotonic acid, 2-isopropyl-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release crotonic acid, which can then participate in various biochemical reactions. The molecular targets include enzymes involved in ester hydrolysis and metabolic pathways related to fatty acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Crotonic acid, 2-isopropyl-3-methyl-, ethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

13979-34-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 3-methyl-2-propan-2-ylbut-2-enoate

InChI

InChI=1S/C10H18O2/c1-6-12-10(11)9(7(2)3)8(4)5/h7H,6H2,1-5H3

InChI Key

UEAMCSQJRXFNFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C)C(C)C

Origin of Product

United States

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